molecular formula C18H23Cl2N3O2S B8417994 3-[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]propyl carbamate

3-[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]propyl carbamate

Cat. No.: B8417994
M. Wt: 416.4 g/mol
InChI Key: LWCMTUVKJZEIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]propyl carbamate is a useful research compound. Its molecular formula is C18H23Cl2N3O2S and its molecular weight is 416.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H23Cl2N3O2S

Molecular Weight

416.4 g/mol

IUPAC Name

3-[5-(3,5-dichlorophenyl)sulfanyl-1-ethyl-4-propan-2-ylimidazol-2-yl]propyl carbamate

InChI

InChI=1S/C18H23Cl2N3O2S/c1-4-23-15(6-5-7-25-18(21)24)22-16(11(2)3)17(23)26-14-9-12(19)8-13(20)10-14/h8-11H,4-7H2,1-3H3,(H2,21,24)

InChI Key

LWCMTUVKJZEIGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)CCCOC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 7 ml of dry tetrahydrofuran was dissolved 700 mg (1.9 mmol) of the alcohol (137b), and after the solution was cooled to -40° C., 530 mg (2.8 mmol) of trichloroacetyl isocyanate was added, the temperature was elevated to room temperature. After 30 minutes, 2 ml of water and 1 ml of triethylamine were added and the mixture was stirred at room temperature for 3 days. The reaction mixture was diluted with water and extracted with ethyl acetate and the extract was washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (3% methanol-ethyl acetate) and recrystallized from ethyl acetate-n-hexane to provide 705 mg (yield 90%) of Compound I-149 as crystals. mp 128-129° C.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
90%

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